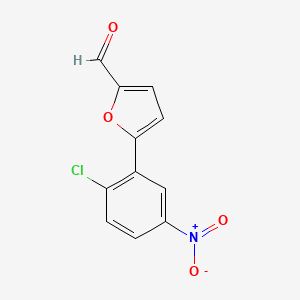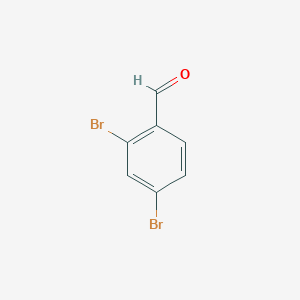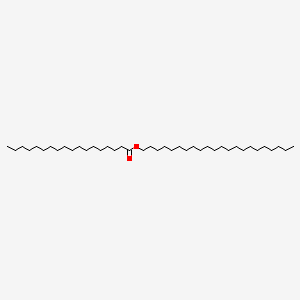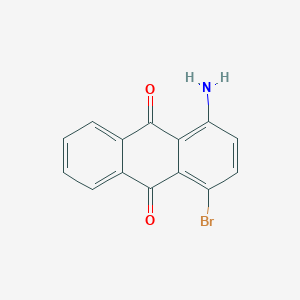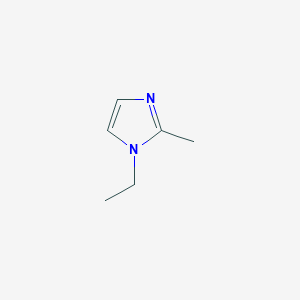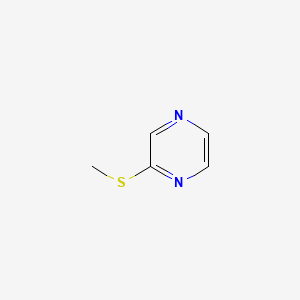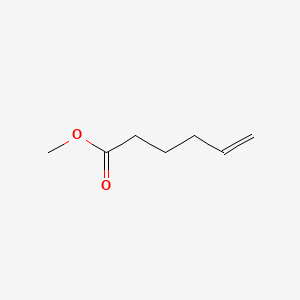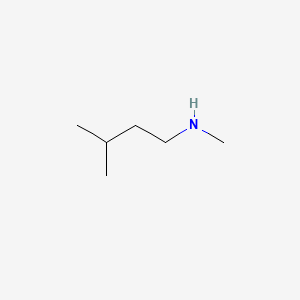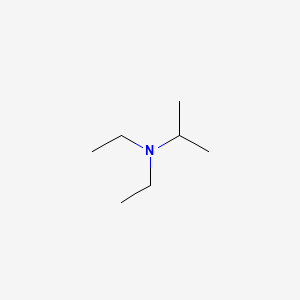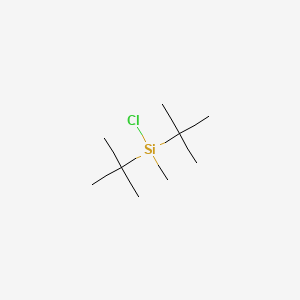
Cloruro de metilbis(1,1-dimetiletílico)silano
Descripción general
Descripción
“Silane, chlorobis(1,1-dimethylethyl)methyl-” is a chemical compound with the molecular formula C6H15ClSi . It is also known by other names such as tert-Butylchlorodimethylsilane, tert-Butyldimethylchlorosilane, and tert-Butyldimethylsilyl chloride .
Molecular Structure Analysis
The molecular structure of “Silane, chlorobis(1,1-dimethylethyl)methyl-” consists of a silicon atom bonded to a chlorine atom and a methyl group, as well as two (1,1-dimethylethyl) groups . The molecular weight of this compound is 150.722 .Aplicaciones Científicas De Investigación
Síntesis de Dendrímeros
Los dendrímeros son macromoléculas altamente ramificadas, en forma de estrella, con posibles aplicaciones en la administración de fármacos, el diagnóstico y la catálisis. El cloruro de metilbis(1,1-dimetiletílico)silano se puede utilizar en la síntesis de dendrímeros, particularmente dendrímeros zwitteriónicos, que se modifican con un número igual de grupos con carga opuesta. Estos dendrímeros son ideales para aplicaciones biomédicas debido a su arquitectura controlada y cavidades internas que permiten interacciones multivalentes .
Grupo protector en síntesis orgánica
En la síntesis orgánica, los grupos protectores se utilizan para enmascarar temporalmente los grupos funcionales con el fin de evitar reacciones no deseadas. El this compound sirve como agente protector para los grupos hidroxilo durante los procesos de síntesis. Esto es particularmente útil en la síntesis de moléculas complejas como las prostaglandinas .
Material para la síntesis de hipolipemiantes
El this compound se utiliza como material auxiliar en la síntesis de agentes hipolipemiantes, como lovastatina y simvastatina. Estos son medicamentos que se utilizan para reducir los niveles de colesterol en personas con hiperlipidemia .
Fabricación de tintes
El compuesto participa en la fabricación de tintes. Sus propiedades químicas permiten su uso en el diseño y síntesis de tintes con características específicas para diversas aplicaciones .
Desarrollo de catalizadores
Los catalizadores son sustancias que aumentan la velocidad de una reacción química sin consumirse en el proceso. El this compound se utiliza en el desarrollo de catalizadores que facilitan diversas transformaciones químicas, mejorando la eficiencia y la selectividad .
Agentes de contraste de resonancia magnética y sensores
Debido a su capacidad para formar dendrímeros con grupos funcionales específicos, el this compound se utiliza en la creación de agentes de contraste de resonancia magnética (RM) y sensores para moléculas pequeñas. Estas aplicaciones aprovechan la capacidad del compuesto para interactuar con otras sustancias a nivel molecular .
Mecanismo De Acción
Target of Action
Silyl chlorides, such as “Silane, chlorobis(1,1-dimethylethyl)methyl-”, are primarily used to protect reactive hydroxyl groups in organic molecules during chemical reactions .
Mode of Action
The silyl group in “Silane, chlorobis(1,1-dimethylethyl)methyl-” can react with an alcohol to form a silyl ether, effectively protecting the reactive hydroxyl group from participating in unwanted reactions .
Biochemical Pathways
The use of silyl chlorides is a common strategy in multi-step organic synthesis. The silyl group can be selectively removed later in the synthesis to reveal the original hydroxyl group .
Result of Action
The result of using “Silane, chlorobis(1,1-dimethylethyl)methyl-” in a reaction is the protection of a reactive hydroxyl group, allowing for selective reactions to occur elsewhere on the molecule .
Action Environment
The efficacy and stability of “Silane, chlorobis(1,1-dimethylethyl)methyl-” can be influenced by various factors, including the reaction conditions (e.g., temperature, solvent) and the presence of other functional groups in the molecule .
Propiedades
IUPAC Name |
ditert-butyl-chloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIGMXVAUVFHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072185 | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70892-81-8 | |
| Record name | Chlorobis(1,1-dimethylethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






